

Spectroscopic Profile of 4-Bromo-1,2-difluorobenzene: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-1,2-difluorobenzene

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This technical guide provides a comprehensive overview of the spectral data for **4-Bromo-1,2-difluorobenzene** (CAS No: 348-61-8), a key intermediate in pharmaceutical and agrochemical research. The document, intended for researchers, scientists, and professionals in drug development, details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and application.

Introduction

4-Bromo-1,2-difluorobenzene is a substituted aromatic compound with the molecular formula $C_6H_3BrF_2$.^[1] Its structural features give rise to a unique spectroscopic fingerprint, which is crucial for its unambiguous identification and for monitoring its chemical transformations. This guide presents a detailed analysis of its 1H NMR, ^{13}C NMR, ^{19}F NMR, FT-IR, and Mass spectra.

Spectral Data

The spectral data for **4-Bromo-1,2-difluorobenzene** has been compiled from various sources and is presented below in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For **4-Bromo-1,2-difluorobenzene**, 1H , ^{13}C , and ^{19}F NMR spectra provide valuable

information about the electronic environment of the hydrogen, carbon, and fluorine atoms in the molecule.

The proton NMR spectrum of **4-Bromo-1,2-difluorobenzene** exhibits signals in the aromatic region, with chemical shifts and coupling patterns influenced by the adjacent bromine and fluorine substituents.

Signal	Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)
H-3	7.35 - 7.25	m	-
H-5	7.18 - 7.08	m	-
H-6	7.50 - 7.40	m	-

Note: The chemical shifts and multiplicities are approximate and can vary depending on the solvent and spectrometer frequency. The complex coupling patterns arise from H-H, H-F, and long-range couplings.

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule. The presence of fluorine atoms leads to characteristic C-F couplings, which can be observed in the spectrum.[\[2\]](#)

Carbon Atom	Chemical Shift (ppm)	C-F Coupling (Hz)
C-1	152.5 (dd)	$^1\text{JCF} \approx 250$, $^2\text{JCF} \approx 15$
C-2	149.0 (dd)	$^1\text{JCF} \approx 245$, $^2\text{JCF} \approx 15$
C-3	128.5 (d)	$^3\text{JCF} \approx 5$
C-4	115.0 (d)	$^4\text{JCF} \approx 2$
C-5	123.0 (d)	$^3\text{JCF} \approx 8$
C-6	118.0 (d)	$^2\text{JCF} \approx 20$

Note: The chemical shifts and coupling constants are approximate. 'dd' denotes a doublet of doublets, and 'd' denotes a doublet.

^{19}F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds.[3][4][5][6][7] The spectrum of **4-Bromo-1,2-difluorobenzene** shows two distinct signals for the two non-equivalent fluorine atoms.

Fluorine Atom	Chemical Shift (ppm)
F-1	-135 to -140
F-2	-140 to -145

Note: Chemical shifts are referenced to an external standard, typically CFCl_3 . The exact values can vary with the solvent and reference used.

Infrared (IR) Spectroscopy

The FT-IR spectrum of **4-Bromo-1,2-difluorobenzene** reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Wavenumber (cm^{-1})	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
1600 - 1450	Strong	C=C aromatic ring stretch
1280 - 1200	Strong	C-F stretch
1100 - 1000	Strong	C-F stretch
850 - 750	Strong	C-H out-of-plane bend
700 - 600	Medium	C-Br stretch

Note: This is a summary of the major expected absorption bands. The full spectrum can be found in various spectral databases.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **4-Bromo-1,2-difluorobenzene** results in the formation of a molecular ion and several fragment ions. The presence of a bromine atom is

indicated by the characteristic isotopic pattern of the molecular ion peak (M^+ and $M^+ + 2$ in approximately 1:1 ratio).[8]

m/z	Relative Intensity (%)	Assignment
192/194	~50 / ~50	$[M]^+$ (Molecular ion)
113	100	$[M - Br]^+$
94	~30	$[C_5H_3F_2]^+$
75	~20	$[C_6H_3]^+$

Note: The fragmentation pattern and relative intensities can vary depending on the ionization energy and the type of mass spectrometer used. PubChem lists the top peaks at m/z 192 and 194.[9]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above.

NMR Spectroscopy

A sample of **4-Bromo-1,2-difluorobenzene** (typically 5-20 mg for 1H , 20-50 mg for ^{13}C) is dissolved in a deuterated solvent (e.g., $CDCl_3$, Acetone- d_6) in a 5 mm NMR tube. The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For 1H and ^{13}C NMR, tetramethylsilane (TMS) is commonly used as an internal standard. For ^{19}F NMR, an external standard such as $CFCl_3$ is used.

FT-IR Spectroscopy

A drop of neat liquid **4-Bromo-1,2-difluorobenzene** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm^{-1} . A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.

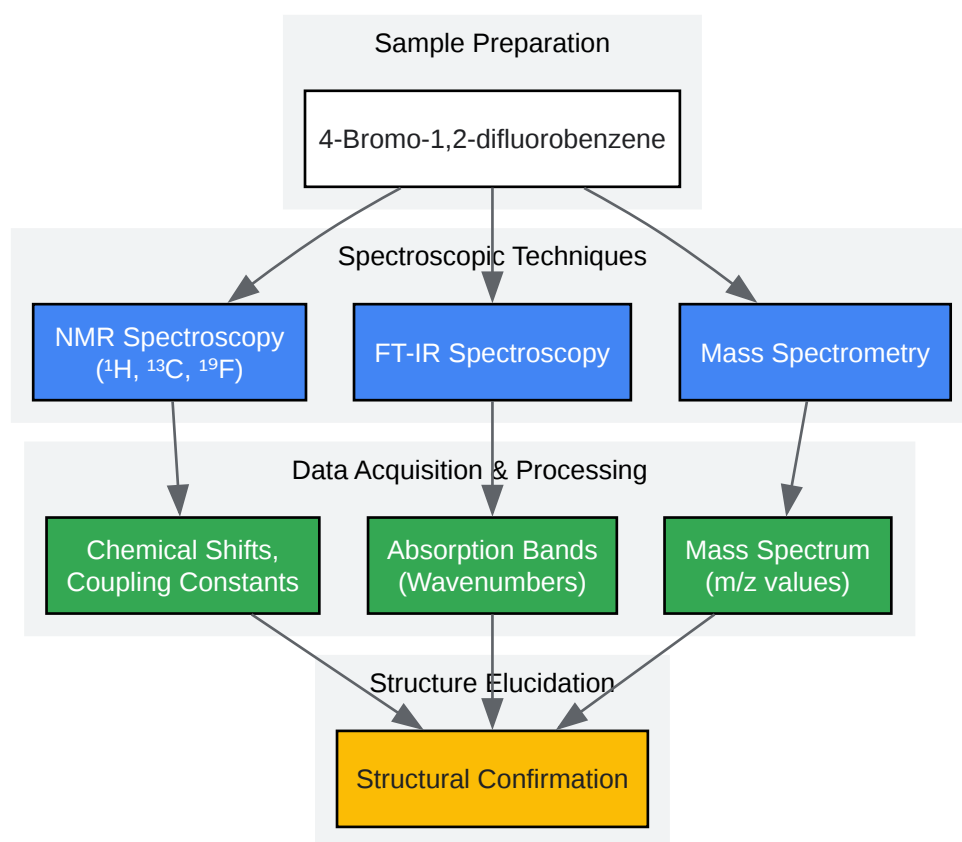
Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is bombarded with a beam of electrons (typically at 70 eV). The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Bromo-1,2-difluorobenzene**.

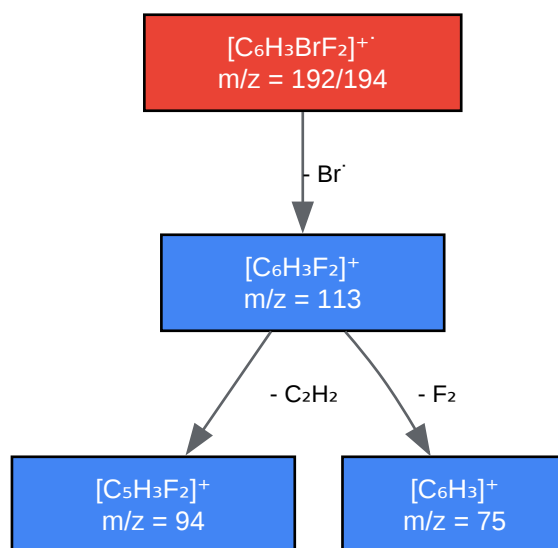


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Caption: Workflow for Spectroscopic Analysis.

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for **4-Bromo-1,2-difluorobenzene** under electron ionization.



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Caption: MS Fragmentation of **4-Bromo-1,2-difluorobenzene**.

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